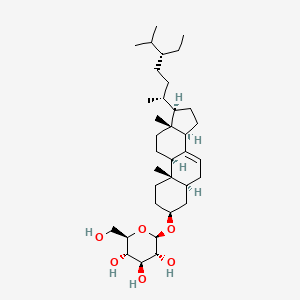
Schottenol glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schottenol glucoside is a natural product found in Ipomopsis aggregata, Camellia sinensis, and other organisms with data available.
Applications De Recherche Scientifique
Antioxidant Properties
Research indicates that Schottenol glucoside exhibits significant antioxidant activity. A study involving argan oil phytosterols, including Schottenol, demonstrated its ability to reduce reactive oxygen species (ROS) production in microglial cells activated by lipopolysaccharides (LPS). This suggests that Schottenol may help mitigate oxidative stress, which is implicated in neurodegenerative diseases .
Table 1: Antioxidant Effects of this compound
| Parameter | Effect | Source |
|---|---|---|
| ROS Production | Significant decrease | |
| Cytotoxicity | No cytotoxic effects at concentrations up to 5 µM | |
| Anti-inflammatory markers | Reduced levels of IL-1β and TNF-α |
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro experiments showed that treatment with Schottenol led to a reduction in the expression of pro-inflammatory cytokines and genes in activated microglial cells. This effect is crucial as chronic inflammation is linked to various diseases, including cancer and autoimmune disorders .
Gastroprotective Effects
This compound has been identified as having gastroprotective properties. Studies on dietary phytosterols indicated that certain sterols, including Schottenol, can provide protection against gastric ulceration induced by non-steroidal anti-inflammatory drugs (NSAIDs) and ethanol. In animal models, Schottenol demonstrated significant protective effects against ulcer formation .
Table 2: Gastroprotective Effects of this compound
| Model | Dose (mg) | Effect | Source |
|---|---|---|---|
| Ethanol-induced ulceration | 4 mg | Complete protection | |
| NSAID-induced ulceration | 2 mg | 90% reduction in ulcer length |
Potential Applications in Diabetes Management
Emerging research suggests that this compound may play a role in managing diabetes through its inhibitory effects on carbohydrate-digesting enzymes. In silico studies have indicated that compounds similar to Schottenol can inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition can lead to better blood sugar control post-meals.
Propriétés
Numéro CAS |
61376-86-1 |
|---|---|
Formule moléculaire |
C35H60O6 |
Poids moléculaire |
576.8 g/mol |
Nom IUPAC |
(2R,3R,4S,5S,6R)-2-[[(3S,5S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C35H60O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h11,20-24,26-33,36-39H,7-10,12-19H2,1-6H3/t21-,22-,23+,24+,26-,27+,28+,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
Clé InChI |
XWPUVGRUJWXYTP-PYUVDJBBSA-N |
SMILES |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
SMILES isomérique |
CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES canonique |
CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Synonymes |
schottenol beta-D-glucoside schottenol glucoside schottenol glucoside, (3beta)-isome |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















